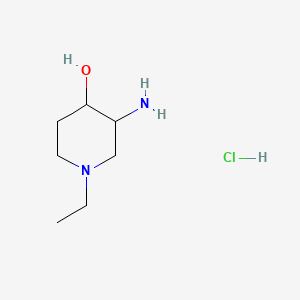

3-amino-1-ethylpiperidin-4-olhydrochloride,Mixtureofdiastereomers

Description

3-Amino-1-ethylpiperidin-4-ol hydrochloride is a piperidine derivative characterized by an ethyl substituent at the 1-position, an amino group at the 3-position, and a hydroxyl group at the 4-position. The hydrochloride salt form enhances its solubility and stability for pharmaceutical or analytical applications. As a mixture of diastereomers, the compound exists in non-mirror-image stereoisomeric forms due to multiple chiral centers (e.g., at C3 and C4). Diastereomers exhibit distinct physical and chemical properties, such as melting points, solubility, and biological activity, necessitating rigorous separation and characterization methods .

For instance, diastereomers often require advanced chromatographic techniques for separation and quantification .

Properties

Molecular Formula |

C7H17ClN2O |

|---|---|

Molecular Weight |

180.67 g/mol |

IUPAC Name |

3-amino-1-ethylpiperidin-4-ol;hydrochloride |

InChI |

InChI=1S/C7H16N2O.ClH/c1-2-9-4-3-7(10)6(8)5-9;/h6-7,10H,2-5,8H2,1H3;1H |

InChI Key |

RUXAUCDHVDIWTH-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCC(C(C1)N)O.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-amino-1-ethylpiperidin-4-olhydrochloride,Mixtureofdiastereomers involves several steps. One common method includes the hydrogenation of piperidine derivatives, followed by cyclization and amination reactions . Industrial production methods often employ regioselective and mild conditions to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Synthetic Routes

The compound is synthesized through multi-step processes involving stereochemical control and selective functionalization:

Route 1: From D-Glutamic Acid

-

Step 1 : Esterification and Boc protection of D-glutamic acid in methanol with thionyl chloride, yielding N-Boc-D-glutamic acid dimethyl ester (99% yield, 95% purity) .

-

Step 2 : Reduction of the ester to alcohol using LiAlH<sub>4</sub> in tetrahydrofuran (THF) at 0°C.

-

Step 3 : Hydroxyl activation via mesylation or tosylation.

-

Step 4 : Cyclization under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub>) to form the piperidine ring.

-

Step 5 : Boc deprotection with HCl in methanol, yielding the final hydrochloride salt (91% yield) .

Functional Group Reactivity

The compound undergoes transformations at its amino, hydroxyl, and ethyl groups:

Diastereoselectivity in Reactions

The ethyl and hydroxyl groups induce steric effects, influencing reaction outcomes:

-

Phosphoramidate Coupling : In analogous systems, ribonucleotide residues enhance diastereoselectivity (up to 72:28 dr) by stabilizing transition states via steric bulk or solvation effects .

-

Enzymatic Resolution : Transaminases favor (R)-configured products due to active-site geometry, achieving near-complete stereocontrol (ee >98%) .

NMR Spectroscopy

-

<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 3.43 (d, J = 11.3 Hz, 2H), 3.18 (d, J = 12.2 Hz, 1H), 2.90–2.76 (m, 2H), 1.87–1.61 (m, 4H) .

-

<sup>13</sup>C NMR : Distinct signals for C-3 (amine-bearing carbon) and C-4 (hydroxyl-bearing carbon) confirm regiochemistry.

Chromatography

-

Supercritical fluid chromatography (SFC) resolves diastereomers using chiral stationary phases (e.g., Chiralpak IC) .

Industrial-Scale Optimization

-

Continuous Flow Reactors : Improve yield (≥90%) and reduce waste in Boc protection steps.

-

Crystallization : Single diastereomer isolation via pH-controlled crystallization (96% de) .

Mechanistic Insights

Scientific Research Applications

3-amino-1-ethylpiperidin-4-olhydrochloride,Mixtureofdiastereomers has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential therapeutic effects in various diseases.

Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3-amino-1-ethylpiperidin-4-olhydrochloride,Mixtureofdiastereomers involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:

Chromatographic Separation: Valganciclovir diastereomers are quantified using HPLC with summed peak responses due to co-elution challenges . Similarly, 3-amino-1-ethylpiperidin-4-ol may require optimized mobile phases or chiral columns for resolution. Rivaroxaban diol, a mixture of four diastereomers, employs LC-MS for precise identification, suggesting mass spectrometry as a critical tool for complex mixtures .

Pharmacological Relevance :

- Valganciclovir’s diastereomers are tightly controlled due to their impact on bioavailability and toxicity . This underscores the importance of stereochemical purity in APIs (Active Pharmaceutical Ingredients).

- Ractopamine and butopamine, though structurally distinct from the target compound, share β-agonist functionalities where diastereomer ratios influence receptor binding .

Physical-Chemical Properties: Diastereomers often differ in solubility and crystallinity. For example, valganciclovir hydrochloride’s assay methods account for solvent/water content to ensure accuracy . highlights the difficulty in separating trans-3-(1-carboxy-4-hydroxybutyl)pyrrolidine-2-carboxylic acid diastereomers via preparative HPLC, suggesting analogous challenges for 3-amino-1-ethylpiperidin-4-ol .

Research Findings and Challenges

Regulatory and Quality Control:

- Pharmacopeial standards (e.g., USP for valganciclovir) mandate strict limits on diastereomer impurities (<2.0% ganciclovir, <1.0% guanine) . These protocols could inform quality control frameworks for 3-amino-1-ethylpiperidin-4-ol.

Biological Activity

3-Amino-1-ethylpiperidin-4-ol hydrochloride is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

3-Amino-1-ethylpiperidin-4-ol hydrochloride belongs to the piperidine class of compounds, characterized by a six-membered saturated ring containing one nitrogen atom. The presence of the amino group and hydroxyl group contributes to its biological activity.

Antimicrobial Activity

Research has indicated that piperidine derivatives exhibit significant antimicrobial properties. In particular, compounds structurally related to 3-amino-1-ethylpiperidin-4-ol have shown moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .

Anticancer Potential

The anticancer properties of piperidine derivatives have been extensively studied. For instance, certain analogs have demonstrated cytotoxic effects in cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . A notable study highlighted that specific derivatives exhibited IC50 values in the low micromolar range against various tumor cell lines, indicating potent anticancer activity .

Neurological Effects

Compounds similar to 3-amino-1-ethylpiperidin-4-ol have been investigated for their neuroprotective effects. They are believed to modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases. For example, some studies suggest that these compounds can enhance cholinergic activity, which may be beneficial in conditions like Alzheimer's disease .

The biological activity of 3-amino-1-ethylpiperidin-4-ol can be attributed to several mechanisms:

- Enzyme Inhibition : Certain derivatives demonstrate inhibitory effects on key enzymes involved in metabolic pathways, such as protein kinases .

- Receptor Modulation : These compounds may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.

- Oxidative Stress Modulation : Some studies indicate that these compounds can alter oxidative stress levels in cells, which is crucial for their neuroprotective and anticancer effects .

Study 1: Antimicrobial Efficacy

A study conducted on a series of piperidine derivatives showed that modifications at the piperidine ring significantly enhanced antibacterial activity. The most potent compound demonstrated a minimum inhibitory concentration (MIC) against Bacillus subtilis at 16 µg/mL .

Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that a specific derivative of 3-amino-1-ethylpiperidin-4-ol induced apoptosis through caspase activation pathways. The compound showed an IC50 value of 5 µM against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .

Research Findings Summary

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-amino-1-ethylpiperidin-4-ol hydrochloride as a diastereomeric mixture?

Synthesis typically involves multi-step routes, starting with piperidine derivatives. Key steps include:

- Alkylation : Introduction of the ethyl group via alkylation of the piperidine nitrogen using ethyl halides or sulfates.

- Hydroxylation : Oxidation or hydroxylation at the 4-position, often using catalytic methods (e.g., RuO₂) or epoxidation followed by hydrolysis.

- Amination : Incorporation of the 3-amino group via reductive amination or substitution reactions.

- Diastereomer formation : Chiral intermediates or racemic mixtures are generated during hydroxylation/amination steps, leading to diastereomers.

Post-synthesis, the mixture is isolated as the hydrochloride salt through acid-base extraction .

Q. How can researchers effectively separate and characterize diastereomers in this compound?

Separation relies on chiral chromatography (e.g., HPLC with polysaccharide-based columns) or ion-exchange resins . For example:

| Method | Conditions | Resolution |

|---|---|---|

| Chiral HPLC | Column: Chiralpak AD-H; Mobile phase: Hexane/IPA with 0.1% TFA; Flow: 1 mL/min | >1.5 |

| Preparative TLC | Silica gel GF254; Eluent: CH₂Cl₂/MeOH/NH₄OH (90:10:1) | Baseline |

| Characterization uses: |

- NMR : Distinct splitting of proton signals (e.g., C-4 hydroxyl and C-3 amino groups) .

- Mass spectrometry : Confirm molecular weight and fragmentation patterns .

- Polarimetry : Quantify enantiomeric excess if chiral centers are present .

Advanced Research Questions

Q. What are the stereochemical implications of the diastereomeric mixture on biological activity?

Diastereomers often exhibit divergent interactions with enzymes or receptors. For example:

- Enzymatic assays : One diastereomer may act as a competitive inhibitor of amine oxidases (e.g., SSAO), while the other shows no activity .

- Receptor binding : Differences in hydrogen-bonding geometry (C-4 hydroxyl orientation) can alter affinity for G-protein-coupled receptors (GPCRs) .

Experimental design :

Q. How can researchers address contradictions in diastereomer ratio data from different analytical methods?

Discrepancies arise due to method sensitivity (e.g., NMR vs. HPLC). Strategies include:

- Cross-validation : Compare HPLC, chiral GC, and NMR integration results .

- Calibration standards : Use isotopically labeled diastereomers (e.g., deuterated analogs) as internal references .

- Thermodynamic studies : Assess equilibrium ratios under varying pH/temperature to identify interconversion artifacts .

Q. What stability challenges arise during storage of the diastereomeric mixture, and how are they mitigated?

- Hydrolysis : The hydrochloride salt is hygroscopic; store under inert gas (argon) with desiccants.

- Racemization : Elevated temperatures (>25°C) promote C-3/C-4 stereochemical inversion. Stability

| Condition | Time | Diastereomer Ratio Change |

|---|---|---|

| 4°C (dry) | 6 months | <2% |

| 25°C (humid) | 1 month | ~15% |

| Solutions should be prepared fresh in anhydrous solvents (e.g., DMSO-d6 for NMR) . |

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing the diastereomeric mixture?

- Stoichiometric control : Precise molar ratios of reactants (e.g., 1:1.2 amine:alkylating agent).

- Reaction monitoring : Use in-situ FTIR or LC-MS to track intermediate formation .

- Crystallization optimization : Employ anti-solvent methods (e.g., adding Et₂O to MeOH) to isolate pure hydrochloride salt .

Q. How are computational tools applied to predict physicochemical properties of the diastereomers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.